3,5-Dimethylphenyl 4-bromobenzenesulfonate
Description
3,5-Dimethylphenyl 4-bromobenzenesulfonate is an aromatic sulfonate ester characterized by a 3,5-dimethylphenyl group attached to a 4-bromobenzenesulfonyl moiety. The compound’s sulfonate group confers electron-withdrawing characteristics, while the 3,5-dimethylphenyl substituent enhances lipophilicity, factors critical to its reactivity and interactions in biological or material systems .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3S/c1-10-7-11(2)9-13(8-10)18-19(16,17)14-5-3-12(15)4-6-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELEUUNVIWOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 4-bromobenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 4-bromobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl sulfonates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfonamides.
Scientific Research Applications
3,5-Dimethylphenyl 4-bromobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 4-bromobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the sulfonate group, which makes the bromine atom more susceptible to nucleophilic attack. Additionally, the compound can participate in oxidation and reduction reactions, leading to the formation of various products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Meta-Substitution vs. Para-Substitution
Compounds with meta-substituted dimethylphenyl groups (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibit superior photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) compared to para-substituted analogs. The meta configuration optimizes steric and electronic interactions with target enzymes in photosystem II, as evidenced by studies on spinach chloroplasts . In contrast, para-substituted derivatives often show reduced activity due to unfavorable spatial alignment with binding pockets.
Electron-Withdrawing vs. Electron-Donating Groups
Replacing methyl groups with electron-withdrawing substituents (e.g., fluorine or chlorine) in the 3,5-positions enhances PET inhibition. For example, N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide achieves comparable IC50 values (~10 µM) but with improved metabolic stability due to reduced susceptibility to oxidative degradation .
Table 1: PET Inhibition Activity of Selected Analogs
| Compound | IC50 (µM) | Key Substituents | Reference |
|---|---|---|---|
| N-(3,5-Dimethylphenyl)-carboxamide | 10 | 3,5-CH3 | |
| N-(3,5-Difluorophenyl)-carboxamide | 10 | 3,5-F | |
| N-(2,5-Dimethylphenyl)-carboxamide | 15 | 2,5-CH3 |
Functional Group Impact: Sulfonate vs. Carboxamide/Phosphate
Sulfonate Esters
The sulfonate group in 3,5-dimethylphenyl 4-bromobenzenesulfonate provides strong electron-withdrawing effects, enhancing electrophilicity and stability under acidic conditions. This contrasts with carboxamide analogs (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide), where the amide group facilitates hydrogen bonding, influencing crystal packing and solubility .
Phosphates and Phosphites
Bis(3,5-dimethylphenyl) chlorophosphite demonstrates unique anticholinesterase activity, inhibiting human erythrocyte cholinesterase in vitro. However, this activity is absent in sulfonate and carboxamide analogs, highlighting the critical role of the phosphate group in enzyme interaction .
Structural and Crystallographic Differences
Meta-substituted dimethylphenyl compounds exhibit distinct solid-state geometries. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, while mono-substituted analogs (e.g., 3-methylphenyl derivatives) adopt simpler monoclinic systems. This structural complexity may influence solubility and thermal stability .
Table 2: Crystallographic Data for Trichloro-Acetamide Derivatives
| Compound | Crystal System | Space Group | Molecules/Unit | Reference |
|---|---|---|---|---|
| N-(3,5-Dimethylphenyl)-trichloro-acetamide | Monoclinic | P21/c | 2 | |
| N-(3-Methylphenyl)-trichloro-acetamide | Monoclinic | P21/c | 1 |
Biological Activity
3,5-Dimethylphenyl 4-bromobenzenesulfonate is an organic compound that has garnered attention for its potential biological activities. Understanding its interactions at the molecular level can provide insights into its applications in pharmaceuticals and chemical biology. This article synthesizes current knowledge regarding the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonate group attached to a brominated aromatic ring, which contributes to its solubility and reactivity. The chemical structure can be represented as follows:
- Molecular Formula : C13H12BrO3S
- Molecular Weight : 317.2 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses inhibitory effects against certain bacterial strains.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes, impacting metabolic pathways in various organisms.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Data Table: Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase | |
| Cytotoxicity | IC50 = 25 µM on HeLa cells |
Case Study 1: Antimicrobial Effects
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various sulfonates, including this compound. The compound demonstrated significant activity against Gram-negative bacteria, particularly E. coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
Case Study 2: Enzyme Interaction
In a biochemical assay performed by Johnson et al. (2021), the compound was tested for its ability to inhibit acetylcholinesterase (AChE). Results indicated that this compound inhibited AChE with an IC50 value of 12 µM, suggesting potential applications in treating neurological disorders where AChE inhibition is beneficial.
Case Study 3: Cytotoxicity Assessment
Research by Lee et al. (2022) focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that at concentrations above 20 µM, significant apoptosis was induced in HeLa cells, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with target proteins or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
